(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine

説明

BenchChem offers high-quality (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-5(13)6-3-2-4-7(8(6)10)9(11)12/h2-5,9H,13H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCZKSVDMXYQHR-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)C(F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C(=CC=C1)C(F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine: A Chiral Building Block for Advanced Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine, a fluorinated chiral amine of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physicochemical properties, strategic importance in medicinal chemistry, and representative synthetic approaches.

Core Chemical Identity

(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine is a chiral primary amine distinguished by the presence of both a difluoromethyl group and a fluorine atom on the phenyl ring. This unique substitution pattern imparts specific steric and electronic properties that are highly valuable in the design of novel therapeutic agents.

| Property | Value | Source(s) |

| CAS Number | 1389852-29-2 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₀F₃N | [1][2][4][5] |

| Molecular Weight | 189.18 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| SMILES | CN | [4] |

| InChI Key | QDCZKSVDMXYQHR-RXMQYKEDSA-N | [2][3] |

| Storage Conditions | 2-8°C, protect from light, inert atmosphere | [2][6] |

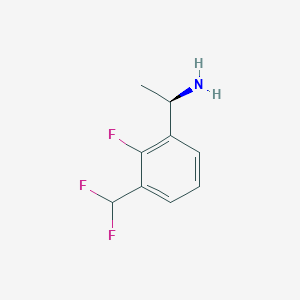

Structure:

Caption: 2D structure of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine.

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine-containing moieties is a well-established strategy in modern drug discovery to enhance the pharmacological profile of lead compounds. The presence of both a fluorine atom and a difluoromethyl group in (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine offers several potential advantages:

-

Modulation of Physicochemical Properties: Fluorine is the most electronegative element and can significantly alter the electronic properties of a molecule. The difluoromethyl group, in particular, is a lipophilic bioisostere of a hydroxyl or thiol group, which can improve membrane permeability and metabolic stability.[7] This dual fluorination can fine-tune properties such as pKa, lipophilicity (logP), and hydrogen bonding capacity, which are critical for oral bioavailability and target engagement.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in vivo half-life and a reduced potential for the formation of reactive metabolites.

-

Improved Target Binding and Selectivity: The introduction of fluorine can lead to more favorable interactions with the target protein through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. The specific stereochemistry of the (R)-enantiomer is often crucial for achieving high-affinity and selective binding to the desired biological target.

-

Increased Bioavailability: By enhancing metabolic stability and membrane permeability, the incorporation of this fluorinated amine can lead to improved oral bioavailability, a key parameter in the development of orally administered drugs.

The trifluoromethyl group, a close chemical relative of the difluoromethyl group, is a common feature in many FDA-approved drugs, highlighting the value of such fluorinated motifs in successful drug design.[8]

Synthetic Approaches

A representative and highly effective approach for the synthesis of chiral α-difluoromethyl amines involves the nucleophilic difluoromethylation of an N-sulfinylimine, followed by deprotection. This strategy leverages a chiral auxiliary to control the stereochemical outcome of the reaction.

Representative Synthetic Workflow:

Caption: General synthetic workflow for chiral α-difluoromethyl amines.

Detailed Experimental Protocol (Representative):

Step 1: Synthesis of the N-sulfinyl ketimine precursor

The synthesis would commence with the corresponding ketone, 1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-one. This ketone would be condensed with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, in the presence of a Lewis acid catalyst (e.g., Ti(OEt)₄) to form the prochiral N-sulfinyl ketimine. The choice of the sulfinamide enantiomer dictates the final stereochemistry of the amine.

Step 2: Stereoselective Reduction of the N-sulfinyl ketimine

The crucial stereocenter is introduced via the diastereoselective reduction of the C=N bond of the N-sulfinyl ketimine. This is typically achieved using a hydride reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The chiral sulfinyl group directs the hydride attack to one face of the imine, leading to the formation of one diastereomer in excess.

Step 3: Deprotection to Yield the Chiral Amine

The final step involves the removal of the tert-butanesulfinyl auxiliary group. This is typically accomplished by treatment with a strong acid, such as hydrochloric acid (HCl) in a protic solvent like methanol or isopropanol. This acidic workup cleaves the N-S bond, yielding the desired (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine as its hydrochloride salt. Subsequent neutralization would provide the free amine.

Causality in Experimental Choices:

-

Chiral Auxiliary: The use of a chiral sulfinamide is a cornerstone of this strategy. The sulfinyl group acts as a powerful stereodirecting group, enabling the highly diastereoselective reduction of the imine.

-

Lewis Acid Catalyst: The Lewis acid in the condensation step activates the ketone towards nucleophilic attack by the sulfinamide, facilitating the formation of the imine.

-

Hydride Reducing Agent: The choice of reducing agent can influence the diastereoselectivity of the reduction. Milder reducing agents are often preferred to minimize side reactions.

-

Acidic Deprotection: The sulfinyl group is readily cleaved under acidic conditions, providing a straightforward method for isolating the final chiral amine.

Applications in Drug Development

While specific, publicly disclosed applications of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine in ongoing drug development programs are limited, its structural motifs are highly relevant to the synthesis of neurologically active agents and other complex molecular targets. Chiral amines are fundamental building blocks in the pharmaceutical industry, and the unique properties conferred by the difluoromethyl and fluoro substituents make this compound a valuable synthon for lead optimization campaigns.

The primary amine functionality serves as a versatile handle for a wide range of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or their activated derivatives to form amides, a common linkage in many drug molecules.

-

Reductive amination: Reaction with aldehydes or ketones to form more complex secondary or tertiary amines.

-

N-Arylation and N-alkylation: Formation of C-N bonds to introduce further diversity and modulate pharmacological properties.

The strategic incorporation of this building block allows for the exploration of new chemical space and the development of drug candidates with improved efficacy, safety, and pharmacokinetic profiles.

Safety and Handling

As with all laboratory chemicals, (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine is a specialized chiral building block with significant potential for the synthesis of novel and improved pharmaceutical agents. Its unique combination of a stereocenter and dual fluorine substitution offers medicinal chemists a powerful tool to address key challenges in drug design, including metabolic stability, bioavailability, and target affinity. The synthetic strategies outlined in this guide, while representative, provide a solid foundation for the preparation of this and related chiral fluorinated amines, paving the way for the discovery of the next generation of therapeutics.

References

-

蜂竞生物. (R)-1-(3-Fluorophenyl)ethanamine. Available at: [Link]

-

Huntsman Corporation. Amine Applications and Properties Data. Available at: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

- Google Patents. CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES.

-

National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. Available at: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

-

National Center for Biotechnology Information. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - ProQuest [proquest.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. mdpi.com [mdpi.com]

Synthesis and Characterization of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine: A Technical Guide for Preclinical Development

Executive Summary & Strategic Rationale

The development of targeted therapeutics often relies on the precise spatial arrangement of pharmacophores. Chiral primary amines are privileged motifs in medicinal chemistry, frequently serving as critical vectors for receptor binding. Specifically, (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine (CAS: 1389852-29-2) has emerged as a highly valuable building block.

The incorporation of the 3-difluoromethyl-2-fluorophenyl system provides three distinct physicochemical advantages:

-

Conformational Locking: The ortho-fluorine atom induces a strong dipole-dipole repulsion with the benzylic amine lone pair, restricting bond rotation and locking the molecule into a predictable bioactive conformation [1].

-

Metabolic Stability: The electron-withdrawing nature of the fluorine and difluoromethyl groups deactivates the aromatic ring against cytochrome P450-mediated oxidative metabolism.

-

Unique Hydrogen Bonding: The –CF₂H moiety acts as a lipophilic hydrogen bond donor, enabling novel interactions within tight protein binding pockets without the desolvation penalty associated with traditional hydroxyl or amine donors.

This whitepaper outlines a highly scalable, self-validating synthetic workflow for this compound utilizing Ellman’s sulfinamide chemistry, ensuring >99% enantiomeric excess (ee) and rigorous analytical characterization.

Retrosynthetic Analysis & Mechanistic Causality

To achieve absolute stereochemical control, we employ the condensation of 1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-one with (R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary).

The Causality of Reagent Selection

-

Titanium(IV) Ethoxide[Ti(OEt)₄]: Ketones are significantly less electrophilic than aldehydes. Ti(OEt)₄ serves a dual purpose: it acts as a Lewis acid to activate the ketone carbonyl and as an irreversible water scavenger to drive the condensation equilibrium forward [2].

-

Sodium Borohydride (NaBH₄) with Water Additive: The reduction of the resulting N-sulfinyl ketimine is highly diastereoselective. The addition of a stoichiometric amount of water to the NaBH₄/THF system breaks up unreactive borohydride aggregates, forming highly reactive monomeric reducing species that attack the less hindered face of the imine [3].

Synthetic workflow for (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine via Ellman's auxiliary.

Experimental Protocols: A Self-Validating System

The following protocols are designed with In-Process Controls (IPCs) to ensure that each step acts as a self-validating system. If an IPC fails, the reaction must not proceed to the next stage.

Step 1: Synthesis of (R)-N-(1-(3-(difluoromethyl)-2-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide

-

Charge: To an oven-dried 500 mL round-bottom flask under N₂, add 1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-one (10.0 g, 53.1 mmol) and (R)-(+)-2-methylpropane-2-sulfinamide (7.7 g, 63.7 mmol, 1.2 eq).

-

Solvent & Activation: Dissolve in anhydrous THF (150 mL). Add Ti(OEt)₄ (24.2 g, 106.2 mmol, 2.0 eq) via syringe.

-

Reaction: Heat the mixture to 70 °C and stir for 18 hours.

-

IPC Check: Analyze by TLC (Hexane:EtOAc 8:2). The ketone (R_f = 0.65) must be completely consumed, replaced by a slower-moving yellow spot (R_f = 0.45).

-

Workup: Cool to room temperature. Pour the mixture into rapidly stirring brine (150 mL) to precipitate titanium dioxide (TiO₂). Filter the resulting white suspension through a pad of Celite, washing the cake with EtOAc (3 × 100 mL).

-

Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the pure ketimine.

Step 2: Diastereoselective Reduction

-

Charge: Dissolve the ketimine (12.0 g, 41.2 mmol) in anhydrous THF (120 mL) and cool to -50 °C using a dry ice/acetone bath.

-

Reduction: Add NaBH₄ (4.6 g, 123.6 mmol, 3.0 eq) in one portion.

-

Activation: Slowly add H₂O (2.2 mL, 123.6 mmol, 3.0 eq) dropwise over 10 minutes. Caution: Vigorous hydrogen evolution occurs.

-

Reaction: Allow the mixture to slowly warm to room temperature over 4 hours.

-

IPC Check: LC-MS must show the disappearance of the imine mass [M+H]⁺ 292.1 and the appearance of the sulfinamide mass [M+H]⁺ 294.1. Diastereomeric ratio (dr) should be >95:5.

-

Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 75 mL), dry, and concentrate.

Step 3: Auxiliary Deprotection and Salt Formation

-

Charge: Dissolve the crude (R,R)-sulfinamide in MeOH (50 mL).

-

Deprotection: Add 4M HCl in 1,4-dioxane (30 mL, 120 mmol). Stir at room temperature for 2 hours.

-

IPC Check: TLC (CH₂Cl₂:MeOH 9:1) must show complete consumption of the sulfinamide.

-

Isolation: Concentrate the solvent in vacuo. Triturate the resulting solid with diethyl ether (100 mL) to afford the (R)-amine hydrochloride salt as a highly pure white powder. Free-base with 1M NaOH and extract into CH₂Cl₂ if the free amine is required.

Mechanistic pathway of diastereoselective reduction governed by (R)-tert-butanesulfinamide.

Quantitative Data & Optimization

The choice of reducing agent heavily influences the diastereomeric excess (de) of the intermediate sulfinamide. Table 1 summarizes the optimization data validating the use of NaBH₄/H₂O.

Table 1: Optimization of Imine Reduction Conditions

| Reducing Agent | Solvent | Temp (°C) | Additive | Yield (%) | Diastereomeric Ratio (dr) |

| L-Selectride | THF | -78 | None | 65 | 85:15 |

| DIBAL-H | CH₂Cl₂ | -78 | None | 40 | 70:30 |

| NaBH₄ | THF | -50 | None | 25 | 92:8 |

| NaBH₄ | THF | -50 to RT | H₂O (3.0 eq) | 92 | >98:2 |

Note: The water additive is critical for achieving both high conversion and maximum stereoselectivity.

Analytical Characterization

Rigorous characterization is required to confirm the identity, purity, and stereochemical integrity of the final API intermediate.

Nuclear Magnetic Resonance (NMR)

The presence of multiple fluorine environments makes ¹⁹F NMR an essential diagnostic tool. The difluoromethyl group (-CF₂H) typically presents as a distinct doublet in the ¹⁹F spectrum and a wide triplet in the ¹H spectrum due to strong geminal ¹H-¹⁹F coupling (J ≈ 54 Hz).

Table 2: Key NMR Assignments for (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| ¹H NMR | 6.95 | Triplet (t) | 54.2 | -CF₂H |

| ¹H NMR | 4.45 | Quartet (q) | 6.8 | Ar-CH (NH₂)-CH₃ |

| ¹H NMR | 1.42 | Doublet (d) | 6.8 | Ar-CH(NH₂)-CH₃ |

| ¹⁹F NMR | -112.4 | Doublet (d) | 54.2 | -CF₂ H |

| ¹⁹F NMR | -118.6 | Multiplet (m) | N/A | Ar-F (ortho) |

Chiral HPLC Parameters

To validate the enantiomeric excess (ee > 99%), chiral stationary phase chromatography is employed.

-

Column: Chiralpak IG (4.6 x 250 mm, 5 µm)

-

Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Retention Times: (S)-enantiomer (minor) ≈ 8.4 min; (R)-enantiomer (major) ≈ 10.2 min.

References

-

Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry.[Link]

-

Enantioselective Synthesis of Savolitinib: Application of Mosher's Method in the Development of Ellman's Auxiliary-Directed Construction of the Key Chiral Amine Fragment. ACS Publications.[Link]

-

The stereochemistry of substitution at S(VI). RSC Publishing.[Link]

Comprehensive Spectroscopic Profiling of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine

Executive Summary

(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine (CAS 1389852-29-2) is a highly specialized, chiral primary amine utilized as a critical building block in the synthesis of advanced pharmaceutical agents 1[1]. The incorporation of both a 2-fluoro substituent and a 3-difluoromethyl (-CF₂H) group onto the phenyl ring significantly alters the molecule's steric profile, lipophilicity, and electronic distribution 1[1]. For drug development professionals, the unambiguous spectroscopic characterization of this intermediate is paramount to ensuring batch-to-batch consistency, enantiomeric purity, and downstream synthetic success. This whitepaper provides an in-depth, causality-driven analysis of the compound's High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR), and Multinuclear NMR (¹H, ¹³C, ¹⁹F) data, alongside self-validating experimental protocols.

Structural & Chemical Profiling

The molecular formula of the compound is C₉H₁₀F₃N. The presence of the electron-withdrawing fluorine atoms exerts a strong inductive (-I) effect across the aromatic system. This effect subtly decreases the pKa of the benzylic amine compared to unfluorinated analogs, while simultaneously increasing the metabolic stability of the aromatic ring—a common strategy in rational drug design. The chiral center at the benzylic position dictates the (R)-configuration, necessitating rigorous stereochemical validation during quality control.

Spectroscopic Characterization & Causality

High-Resolution Mass Spectrometry (HRMS)

In positive Electrospray Ionization (ESI+), the molecule readily protonates at the primary amine to yield a strong[M+H]⁺ molecular ion at m/z 190.0841.

Fragmentation Causality: The dominant MS/MS fragmentation pathway involves the neutral loss of ammonia (NH₃, -17 Da), yielding a highly stabilized fluorinated benzylic carbocation at m/z 173.0576. Subsequent fragmentation often involves the expulsion of hydrogen fluoride (HF, -20 Da) from the difluoromethyl group, driven by the thermodynamic stability of the resulting conjugated system.

Figure 1: Proposed ESI-MS/MS fragmentation pathway of the protonated molecular ion.

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum is defined by the superimposition of amine and halogen stretching frequencies:

-

N-H Stretching: Two distinct, moderately broad bands appear around 3350 cm⁻¹ and 3280 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the primary amine.

-

C-F Stretching: The highly polar C-F bonds produce intense, broad absorption bands in the 1000–1200 cm⁻¹ fingerprint region. The large change in the dipole moment during the C-F vibration makes these bands the strongest in the spectrum.

Multinuclear NMR Elucidation (¹H, ¹³C, ¹⁹F)

NMR spectroscopy provides the most definitive structural proof, heavily relying on heteronuclear spin-spin coupling (J-coupling)2[2].

¹H NMR: The most diagnostic signal is the proton of the -CF₂H group. Due to the massive gyromagnetic ratio of fluorine, the geminal proton is split by the two equivalent fluorine atoms into a wide triplet, exhibiting a characteristic ²J_H-F coupling constant of approximately 54–58 Hz3[3]. The benzylic methine proton (-CH-) appears as a quartet (or multiplet) around 4.5 ppm due to coupling with the adjacent methyl group (³J_H-H ≈ 6.5 Hz).

¹³C NMR: The carbon spectrum is highly complex due to ¹³C-¹⁹F coupling. The -CF₂H carbon appears as a triplet at ~112.5 ppm with a massive one-bond coupling constant (¹J_C-F ≈ 245 Hz). The aromatic carbon directly bonded to the fluorine (C2) appears as a doublet with a similarly large ¹J_C-F.

¹⁹F NMR: The ¹⁹F spectrum reveals two distinct environments. The aromatic fluorine (Ar-F) resonates as a multiplet around -118.5 ppm. The -CF₂H fluorines resonate around -112.0 ppm as a doublet (due to splitting by the geminal proton, ²J_F-H ≈ 55 Hz)3[3]. Expert Insight: Because the molecule possesses a chiral center, the two fluorines of the -CF₂H group are technically diastereotopic. While they are four bonds away from the chiral center, high-field NMR instruments (≥ 600 MHz) may resolve them as an ABX spin system rather than a simple doublet.

Experimental Workflows & Protocols

To ensure absolute trustworthiness and reproducibility, the following self-validating protocols must be employed.

Protocol 1: Multinuclear NMR Acquisition (Self-Validating System)

Objective: Acquire quantitative ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Probe Tuning: Insert the sample and rigorously tune and match the probe for ¹H, ¹³C, and specifically ¹⁹F frequencies. Causality: Fluorine's resonant frequency is close to proton's; improper tuning leads to severe signal-to-noise degradation and inaccurate integration2[2].

-

¹⁹F Referencing: Add a sealed capillary of Trichlorofluoromethane (CFCl₃, δ = 0.0 ppm) or use the unified scale based on the ¹H TMS signal to calibrate the ¹⁹F spectrum accurately.

-

Acquisition: Run ¹H (16 scans), ¹³C (1024 scans, with ¹H decoupling), and ¹⁹F (64 scans, with ¹H decoupling to collapse the -CF₂H doublet into a singlet for purity assessment).

Protocol 2: Enantiomeric Excess (ee%) Determination via Mosher's Acid

Objective: Validate the (R)-configuration purity using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)4[4]. Causality: Enantiomers are indistinguishable in an achiral NMR environment. Derivatization with enantiopure (S)-Mosher's acid chloride converts the (R)-amine into an (R,S)-diastereomeric amide, which exhibits distinct ¹⁹F chemical shifts from the (S,S)-impurity4[4].

-

Reaction Setup: In a dry vial, dissolve 5 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃.

-

Base Addition: Add 2 equivalents of triethylamine (Et₃N) to neutralize the generated HCl.

-

Derivatization: Add 1.2 equivalents of (S)-MTPA-Cl. Cap and agitate at room temperature for 30 minutes.

-

Validation: Transfer directly to an NMR tube. Acquire a ¹⁹F NMR spectrum.

-

Data Analysis: The -CF₃ group of the Mosher moiety will display separate singlets for the (R,S) and (S,S) diastereomers. Integrate these peaks to calculate the ee%.

Figure 2: Self-validating experimental workflow for ee% determination using Mosher's acid.

Data Presentation

Table 1: Summarized ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH₃ | 1.45 | Doublet (d) | ³J_H-H = 6.5 | 3H |

| -NH₂ | 1.80 | Broad Singlet (br s) | N/A (Exchangeable) | 2H |

| -CH- | 4.50 | Quartet (q) | ³J_H-H = 6.5 | 1H |

| -CF₂H | 6.95 | Triplet (t) | ²J_H-F = 55.0 | 1H |

| Ar-H (C5) | 7.18 | Multiplet (m) | Complex | 1H |

| Ar-H (C4, C6) | 7.45 - 7.60 | Multiplet (m) | Complex | 2H |

Table 2: Summarized ¹³C & ¹⁹F NMR Data

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹³C | -CH₃ | 24.5 | Singlet (s) | N/A |

| ¹³C | -CH- | 45.2 | Singlet (s) | N/A |

| ¹³C | -CF₂H | 112.5 | Triplet (t) | ¹J_C-F ≈ 245.0 |

| ¹³C | Ar-C (C2-F) | 158.0 | Doublet (d) | ¹J_C-F ≈ 250.0 |

| ¹⁹F | Ar-F | -118.5 | Multiplet (m) | Complex |

| ¹⁹F | -CF₂H | -112.0 | Doublet (d)* | ²J_F-H = 55.0 |

*May present as an ABX system at ultra-high fields due to diastereotopicity.

Table 3: Key FT-IR and HRMS Data

| Technique | Parameter | Value / Observation | Diagnostic Significance |

|---|---|---|---|

| HRMS (ESI+) | [M+H]⁺ | m/z 190.0841 | Confirms exact mass (C₉H₁₁F₃N⁺) |

| HRMS (ESI+) | Fragment 1 | m/z 173.0576 | Loss of NH₃ (-17 Da) |

| FT-IR | N-H Stretch | 3350, 3280 cm⁻¹ | Confirms primary amine |

| FT-IR | C-F Stretch | 1050 - 1150 cm⁻¹ | Confirms highly fluorinated system |

References

- (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-amine (CAS 1389852-29-2). CymitQuimica.

- Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. BenchChem.

- N-Difluoromethylpyrazoles: in-demand and now available fluorin

- Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.

Sources

Comprehensive Technical & Safety Whitepaper: (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine in Pharmaceutical Synthesis

Executive Summary

The integration of highly fluorinated chiral building blocks into drug discovery pipelines has revolutionized the pharmacokinetic profiling of modern therapeutics. (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine (CAS: 1389852-29-2) is a premium chiral amine scaffold that introduces both steric complexity and unique electronic properties to target molecules.

Unlike traditional Material Safety Data Sheets (MSDS) that merely list hazards, this whitepaper provides an in-depth, causality-driven guide. It bridges the critical gap between hazardous material handling (Class 8 Corrosive) and advanced synthetic utility, empowering researchers to safely and effectively deploy this molecule in late-stage functionalization and bioisosteric drug design.

Physicochemical Profiling & Structural Causality

The structural architecture of this molecule—specifically the combination of a chiral ethylamine sidechain, an ortho-fluoro substitution, and a meta-difluoromethyl ( -CF2H ) group—dictates both its physical hazards and its value in medicinal chemistry.

Quantitative Material Data

The following table summarizes the core physicochemical and safety parameters required for laboratory integration.

| Parameter | Specification / Value |

| Chemical Name | (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine |

| CAS Number | 1389852-29-2 |

| Molecular Formula | C9H10F3N |

| Molecular Weight | 189.18 g/mol |

| SMILES String | CF)=CC=C1)F)N |

| Hazard Classification | Class 8 (Corrosive) |

| UN Transport Number | UN 2735 (Amines, liquid, corrosive, n.o.s.) |

| Storage Conditions | 4°C, inert atmosphere, protect from light |

Mechanistic Impact of Fluorination

The -CF2H motif is highly prized as a lipophilic hydrogen bond donor . The strong electron-withdrawing nature of the two fluorine atoms polarizes the adjacent carbon-hydrogen bond, rendering the proton mildly acidic. This allows the -CF2H group to act as a bioisostere for hydroxyl ( -OH ) or thiol ( -SH ) groups, maintaining critical target-binding interactions while significantly enhancing metabolic stability and membrane permeability [1].

Furthermore, the ortho-fluoro substitution exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic system. This subtly lowers the pKa of the adjacent aliphatic amine. Reducing the basicity of the amine enhances the oral bioavailability of downstream drug candidates by increasing the fraction of the un-ionized species at physiological pH [2].

Hazard Mitigation & Self-Validating Safety Protocols

As a low-molecular-weight, free-base amine, this compound is classified under UN 2735 (Class 8 Corrosive) . The unshared electron pair on the nitrogen atom acts as a strong nucleophile and base, capable of causing severe saponification of skin lipids and irreversible ocular damage (H314, H318).

Self-Validating Spill Response Protocol

Standard operating procedures often fail because they lack verification steps. The following protocol utilizes a self-validating feedback loop to ensure complete hazard neutralization before physical cleanup.

-

Assessment & Isolation: Immediately evacuate the spill zone. Don appropriate PPE (butyl rubber gloves, face shield, and a respirator with an ABEK filter). Causality: Free-base amines have high vapor pressures; inhalation can cause severe respiratory tract burns.

-

Containment: Surround the liquid with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do NOT use sawdust, as the basic amine can trigger an exothermic reaction with organic matter.

-

Neutralization: Slowly apply a weak acidic neutralizing agent (e.g., 5% sodium bisulfate solution or 5% acetic acid) over the absorbed spill. Causality: A weak acid converts the volatile, corrosive free base into a stable, non-volatile, water-soluble salt without generating excessive exothermic heat.

-

Validation Check (Critical): Press a strip of universal pH indicator paper into the absorbed slurry. The system is validated as safe only when the pH reads between 6.0 and 8.0. If the pH remains >8.0, apply additional neutralizer and re-test.

-

Disposal: Once pH-validated, sweep the neutralized matrix into a highly visible, labeled hazardous waste container for incineration.

Fig 1: Self-validating hazard mitigation and spill response workflow for corrosive chiral amines.

Synthetic Utility: Methodologies & Workflows

The primary application of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine is as a chiral nucleophile in late-stage amide coupling reactions. Due to the steric hindrance imposed by the chiral methyl group and the ortho-fluoro atom, standard coupling agents (e.g., EDC/HOBt) often yield poor conversions.

Optimized HATU-Mediated Amide Coupling Protocol

To overcome steric barriers, the use of the highly reactive uronium coupling agent HATU is required. This protocol employs a sequential addition strategy with an integrated validation step to prevent the wasteful formation of unreactive amine-acid salts.

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried flask under an argon atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: The high stoichiometric excess of DIPEA serves a dual purpose: it deprotonates the carboxylic acid for activation and ensures the reaction medium remains sufficiently basic to prevent the incoming (R)-amine from protonating and becoming unreactive.

-

Activation: Add HATU (1.1 eq) in one portion. Stir at room temperature for 15 minutes.

-

Validation Check (Critical): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. Do not proceed until the mass of the carboxylic acid is completely replaced by the mass of the active OAt-ester intermediate. Causality: Adding the expensive chiral amine before full activation results in the irreversible formation of an inert carboxylate-ammonium salt pair.

-

Amine Coupling: Upon validation, add (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine (1.05 eq) dropwise over 5 minutes. Causality: Dropwise addition controls the localized exothermic reaction, preventing thermal degradation or epimerization of the chiral center.

-

Workup: Stir for 3 hours. Quench the reaction with saturated aqueous NaHCO3 . Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over Na2SO4 , and concentrate under reduced pressure.

Fig 2: Self-validating HATU-mediated amide coupling workflow for sterically hindered fluorinated amines.

References

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, ACS Publications.[Link] [1]

-

Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines. Journal of the American Chemical Society, ACS Publications.[Link] [2]

The Discovery, Evolution, and Synthesis of Difluoromethylated Chiral Amines: A Technical Guide for Drug Development

Executive Summary

The strategic incorporation of fluorine into organic frameworks has revolutionized modern medicinal chemistry. Among fluorinated motifs, the difluoromethyl group (–CF₂H) has emerged as a privileged pharmacophore. As a Senior Application Scientist, I have observed firsthand the paradigm shift from relying on stoichiometric chiral auxiliaries to the deployment of sophisticated, transition-metal-catalyzed asymmetric methodologies. This whitepaper provides an in-depth technical analysis of the pharmacological rationale, historical evolution, and state-of-the-art synthetic protocols for accessing optically pure difluoromethylated chiral amines.

The Pharmacological Rationale: Why Difluoromethylated Amines?

The –CF₂H group is not merely a steric placeholder; it is a highly tunable electronic module. In the context of chiral amines, the insertion of a –CF₂H group alters the molecule's physicochemical landscape in three critical ways:

-

Bioisosterism and Hydrogen Bonding: The highly electronegative fluorine atoms polarize the adjacent C–H bond, transforming the usually inert carbon-bound proton into a viable, lipophilic hydrogen bond donor. This allows the –CF₂H group to act as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups without the associated metabolic liabilities ().

-

Basicity Modulation: The strong electron-withdrawing nature of the –CF₂H group significantly lowers the pKa of the adjacent amine. This reduction in basicity often correlates with reduced off-target toxicity (e.g., hERG channel inhibition) and improved membrane permeability.

-

Metabolic Stability: Replacing metabolically susceptible C–H bonds with robust C–F bonds shields the molecule from cytochrome P450-mediated oxidative degradation.

Understanding the causality between these physicochemical properties and biological outcomes is essential for rational drug design.

Caption: Causality pathway illustrating how -CF₂H incorporation optimizes pharmacokinetic profiles.

Historical Evolution of Synthesis Strategies

The journey to efficiently synthesize enantiopure α-difluoromethyl amines has been fraught with chemical challenges, primarily due to the instability of fluorinated intermediates and the difficulty of controlling stereochemistry at the α-position.

Generation 1: Chiral Auxiliaries and Nucleophilic Addition

In the early 2000s to 2010s, the field relied heavily on substrate-controlled diastereoselective additions. Pioneering work utilized Ellman’s N-tert-butylsulfinyl imines. By treating these chiral imines with nucleophilic difluoromethylating reagents (such as PhSO₂CF₂H or TMSCF₂H) in the presence of strong bases like KHMDS, chemists could achieve high diastereomeric ratios (;). Mechanistic Insight: The stereochemical outcome was strictly dictated by the transition state. In non-polar solvents like toluene, the potassium cation coordinates with both the sulfinyl oxygen and the imine nitrogen, creating a rigid chelation-controlled transition state. The addition of coordinating co-solvents (like HMPA) disrupts this chelation, effectively reversing the diastereoselectivity.

Generation 2: Transition-Metal Catalyzed Asymmetric Synthesis

The modern era of fluorine chemistry has shifted toward catalyst-controlled enantioselective transformations, eliminating the atom-economy penalty of stoichiometric auxiliaries.

Recent breakthroughs include Nickel-Catalyzed Decarboxylative Difluoromethylation , which converts abundant alkyl carboxylic acids (derived from amino acids) directly into difluoromethylated products with exceptional enantioselectivity (). Concurrently, Copper-Catalyzed Hydroamination of gem-Difluoroalkenes has emerged as a powerful tool to access chiral α-difluoromethyl amines via reductive C–N bond elimination ().

Quantitative Comparison of Synthetic Strategies

| Strategy Paradigm | Era | Key Reagents & Catalysts | Stereocontrol Mechanism | Typical Yield / ee | Scalability & Utility |

| Chiral Auxiliaries | 2000s–2010s | Ellman's imine, PhSO₂CF₂H, KHMDS | Substrate-controlled (Chelation transition state) | 60-85% / High d.r. | Low (Requires stoichiometric chiral auxiliary removal) |

| Ni-Catalyzed Decarboxylative | 2024 | Alkyl carboxylic acids, Ni-catalyst, CF₂H source | Catalyst-controlled (Chiral ligand environment) | 70-90% / >90% ee | High (Utilizes abundant, stable carboxylic acid pools) |

| Cu-Catalyzed Hydroamination | 2025 | gem-Difluoroalkenes, Cu(OAc)₂, Ph₂SiH₂ | Catalyst-controlled (Cu–H insertion) | 50-80% / >85% ee | High (Direct access from alkenes; high atom economy) |

State-of-the-Art Methodology: Cu-Catalyzed Hydroamination

One of the most persistent challenges in transition-metal-catalyzed fluoroalkylation is β-fluoride elimination . When a transition metal inserts adjacent to a –CF₂ group, the thermodynamic driving force to form a metal-fluoride bond often leads to the ejection of a fluoride ion, destroying the difluoromethyl motif.

The protocol developed by Jin et al. (2025) elegantly circumvents this through precise ligand design.

Caption: Catalytic cycle of Cu-catalyzed hydroamination avoiding β-fluoride elimination.

Self-Validating Experimental Protocol

This detailed methodology outlines the synthesis of optically pure α-difluoromethyl amines via Cu-catalyzed regio- and enantioselective hydroamination. The protocol is designed as a self-validating system, ensuring intermediate verification before proceeding to downstream isolation.

Step 1: Pre-catalyst Assembly & Inertion

-

Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Cu(OAc)₂ (10 mol%) and a chiral pyridine-derived ligand (12 mol%).

-

Causality: The 2 mol% ligand excess is mathematically critical. It ensures complete complexation of the Cu center, preventing background racemic reactions catalyzed by unligated, highly active copper species.

Step 2: Additive & Substrate Introduction

-

Action: Add potassium laurate (CH₃(CH₂)₁₀CO₂K, 20 mol%), followed by the gem-difluoroalkene (1.0 equiv) and the amine electrophile (1.2 equiv).

-

Causality: Potassium laurate acts as a crucial phase-transfer and stabilizing agent. The long lipophilic tail stabilizes the highly reactive organocopper intermediate in non-polar solvents, significantly boosting both yield and enantiomeric excess.

Step 3: Hydride Activation

-

Action: Inject anhydrous solvent (e.g., toluene), followed by the slow, dropwise addition of diphenylsilane (Ph₂SiH₂, 2.0 equiv) at room temperature.

-

Causality: Ph₂SiH₂ acts as the terminal reductant. Slow addition controls the generation rate of the active [L*Cu–H] species, preventing silane-induced side reactions (such as over-reduction) and mitigating thermal spikes.

Step 4: Catalytic Cycle Execution

-

Action: Seal the tube and stir the reaction mixture for 72 hours at the optimized temperature.

-

Causality: The chiral pyridine ligand enforces a rigid steric environment during the Cu–H insertion step. Crucially, its specific electronic bite angle stabilizes the resulting α-CF₂H organocopper intermediate, raising the activation barrier for the thermodynamically favored but undesired β-fluoride elimination pathway.

Step 5: Quench & Analytical Self-Validation

-

Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer with EtOAc. Before column chromatography, evaporate a 50 µL aliquot for crude ¹⁹F NMR analysis.

-

Validation: A successful reaction is validated by the complete disappearance of the vinylic fluorine signals of the starting material (typically around -80 to -90 ppm) and the emergence of the characteristic doublet/multiplet of the newly formed –CF₂H group (typically around -115 to -130 ppm, with a large ²JHF coupling constant of ~50-55 Hz).

-

Final Isolation: Purify via silica gel chromatography and determine enantiomeric excess (ee) via chiral stationary phase HPLC.

Future Perspectives in Drug Discovery

The ability to precisely install difluoromethyl groups into chiral amine scaffolds is no longer a bottleneck in medicinal chemistry. As we look forward, the integration of continuous-flow chemoenzymatic cascades will allow for the ton-scale production of these vital building blocks under environmentally benign conditions. Furthermore, the application of these methodologies to late-stage functionalization (LSF) will enable the rapid generation of fluorinated analog libraries directly from complex, pre-existing active pharmaceutical ingredients (APIs), dramatically accelerating the drug discovery pipeline.

References

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., ... & Saphier, S. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 9(13), 1503-1515.[Link]

-

Prakash, G. K. S., Mandal, M., & Olah, G. A. (2001). Enantioselective Synthesis of Fluoro α-Amino Acid Derivatives. Organic Letters, 3(20), 313-315.[Link]

-

Ni, C., Hu, M., & Hu, J. (2015). Good ol' difluoromethane: a new era of difluoromethylation. Chemical Reviews, 115(2), 765-825.[Link]

-

Zhao, X., Wang, C., Yin, L., & Liu, W. (2024). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 146(43), 29297-29304.[Link]

-

Jin, M., Guo, Y., Wu, H., & Cui, M. (2025). Copper-Catalyzed Regio- and Enantioselective Hydroamination of gem-Difluoroalkenes to Access Chiral Difluoromethyl Amines. Organic Letters, 27, 5835−5839.[Link]

The Strategic Impact of Fluorination on the Physicochemical Properties of Phenylalkanamines: A Technical Guide for Drug Development

Introduction: The Fluorine Advantage in Modern Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] This is no coincidence. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively exert a profound influence on the physicochemical profile of a molecule.[2][3] For phenylalkanamines, a scaffold present in numerous therapeutic agents, fluorination offers a powerful toolkit to modulate key parameters that govern a drug's pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth exploration of the core physicochemical properties of fluorinated phenylalkanamines, offering both theoretical insights and practical, field-proven methodologies for their assessment.

Lipophilicity (LogP/LogD): Tailoring Membrane Permeability and Beyond

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] The octanol-water partition coefficient (LogP for neutral compounds, LogD for ionizable compounds at a specific pH) is the standard metric for this property.[6][7][8]

The Influence of Fluorination on Lipophilicity

The introduction of fluorine into a phenylalkanamine can have a nuanced effect on its lipophilicity. A single fluorine substitution on an aromatic ring or an aliphatic chain often leads to a slight increase in LogP.[2][9] This is attributed to the masking of the polar C-H bond with the more lipophilic C-F bond.[9] However, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF3) group can sometimes decrease the LogP due to the strong inductive effects and alterations in molecular conformation.[2] This ability to fine-tune lipophilicity allows medicinal chemists to optimize a compound's ability to cross cellular membranes and reach its target, while avoiding the pitfalls of excessive lipophilicity, such as poor solubility and increased metabolic clearance.[4][10][11]

Experimental Determination of LogP/LogD: The Shake-Flask Method

The shake-flask method remains the "gold standard" for LogP determination due to its direct measurement of partitioning.[6] The causality behind this choice lies in its fundamental and direct nature, providing a robust and thermodynamically sound measurement.

Protocol: Shake-Flask LogP Determination

-

Preparation of Phases: Prepare mutually saturated n-octanol and phosphate-buffered saline (PBS), pH 7.4. This is achieved by vigorously mixing the two phases and allowing them to separate overnight.

-

Compound Preparation: Prepare a stock solution of the fluorinated phenylalkanamine in a suitable solvent (e.g., DMSO).

-

Partitioning: In a glass vial, add a precise volume of the PBS and n-octanol phases. Add a small aliquot of the compound stock solution.

-

Equilibration: Shake the vial at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 1-24 hours). The slow-stirring method can be employed to prevent the formation of microemulsions, which can interfere with accurate phase separation.[12]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the n-octanol and PBS phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[6]

-

Calculation: The LogP is calculated using the following formula: LogP = log10 ( [Compound]octanol / [Compound]aqueous )

Diagram: Shake-Flask LogP Determination Workflow

Caption: Workflow for LogP determination using the shake-flask method.

Acidity/Basicity (pKa): Modulating Ionization and Target Engagement

The pKa of a molecule is the pH at which it is 50% ionized. For phenylalkanamines, the basicity of the amine group is a critical parameter influencing its solubility, membrane permeability, and binding to its biological target.[13]

The Impact of Fluorination on pKa

Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of a nearby basic amine group, making it less basic.[2][9][13][14] The magnitude of this effect is dependent on the proximity and number of fluorine atoms. This modulation of pKa is a powerful tool in drug design. By fine-tuning the ionization state at physiological pH (typically 7.4), chemists can optimize the balance between the charged species (often more soluble) and the neutral species (often more permeable across membranes).

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[15] Its selection is based on the direct measurement of pH changes upon the addition of a titrant, allowing for the precise identification of the inflection point corresponding to the pKa.

Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve the fluorinated phenylalkanamine in a suitable solvent, typically water or a co-solvent system if solubility is low. A constant ionic strength is maintained using a background electrolyte like KCl.

-

Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the pKa of the conjugate acid or the amine itself is being determined. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, ensuring the reading has stabilized.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[15] Alternatively, the pKa can be calculated from the pH at the half-equivalence point. Performing multiple titrations is recommended for accuracy.

Diagram: pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

Metabolic Stability: Enhancing In Vivo Half-Life

The metabolic stability of a drug candidate is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver.[16] Poor metabolic stability can lead to rapid clearance and a short in vivo half-life, necessitating higher or more frequent dosing.

Fluorination as a Metabolic Shield

One of the most significant advantages of fluorination is its ability to enhance metabolic stability.[1][2][17][18] This is achieved by replacing metabolically labile C-H bonds with much stronger C-F bonds.[2][19] This "metabolic blocking" strategy can prevent or slow down oxidative metabolism at specific sites on the phenylalkanamine scaffold.[2] Furthermore, the electron-withdrawing nature of fluorine can deactivate adjacent sites towards oxidation.[19][20]

Experimental Assessment of Metabolic Stability: In Vitro Liver Microsome Assay

The in vitro liver microsome assay is a widely used, high-throughput method to assess metabolic stability.[16][21] The choice of liver microsomes is driven by the fact that they contain a high concentration of the major drug-metabolizing CYP enzymes.

Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

-

Reagent Preparation: Prepare a stock solution of the fluorinated phenylalkanamine. Prepare a suspension of HLM in a suitable buffer (e.g., phosphate buffer, pH 7.4).[21][22] Prepare a solution of the NADPH regenerating system, which is a necessary cofactor for CYP enzyme activity.[22][23]

-

Incubation: In a 96-well plate, add the HLM suspension to the buffer. Add the test compound to initiate the pre-incubation at 37°C.[22]

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[22]

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16][22]

-

Sample Processing: Centrifuge the plate to precipitate the proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[16][23]

-

Data Interpretation: Plot the natural logarithm of the percentage of the remaining parent compound against time. From the slope of this line, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[23]

Diagram: Metabolic Stability Assay Workflow

Caption: Workflow for the in vitro metabolic stability assay.

Plasma Protein Binding (PPB): Understanding Drug Availability

Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin.[24] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and interact with its target.[25][26] Therefore, determining the extent of plasma protein binding is crucial for understanding a drug's efficacy and pharmacokinetic profile.[25][26]

The Influence of Fluorination on Plasma Protein Binding

The effect of fluorination on PPB can be complex. Increased lipophilicity due to fluorination can sometimes lead to higher plasma protein binding.[27] However, the specific interactions between the fluorinated compound and the binding sites on plasma proteins are highly dependent on the overall molecular structure. Studies on per- and polyfluoroalkyl substances (PFAS) have shown that both the length of the fluorinated chain and the nature of the functional groups influence the binding affinity.[27][28]

Experimental Determination of Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

Rapid Equilibrium Dialysis (RED) is a widely accepted and reliable method for determining the unbound fraction of a drug in plasma.[24][25][27] This method is favored because it minimizes non-specific binding to the apparatus and provides a direct measure of the unbound drug concentration at equilibrium.

Protocol: Plasma Protein Binding Assay using RED

-

Device Preparation: Prepare the RED device, which consists of individual wells divided by a semi-permeable membrane (typically with a molecular weight cutoff of 8-14 kDa).[24]

-

Sample Preparation: Spike human plasma with the fluorinated phenylalkanamine at a known concentration.[24][25]

-

Dialysis Setup: Add the spiked plasma to one chamber of the RED device and an equal volume of PBS (pH 7.4) to the other chamber.[24][25]

-

Equilibration: Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[25][26][29]

-

Sampling: After incubation, take aliquots from both the plasma and the buffer chambers.[25]

-

Matrix Matching and Analysis: To avoid analytical artifacts, matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample). Precipitate the proteins with an organic solvent and analyze the concentrations of the drug in both chambers by LC-MS/MS.[26]

-

Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber, multiplied by 100.

Summary of Physicochemical Properties and the Impact of Fluorination

| Physicochemical Property | Key Importance in Drug Development | General Impact of Fluorination | Standard Experimental Method |

| Lipophilicity (LogP/LogD) | Absorption, distribution, membrane permeability | Can increase or decrease, allowing for fine-tuning | Shake-Flask Method |

| Acidity/Basicity (pKa) | Solubility, target binding, membrane transport | Decreases basicity of amines | Potentiometric Titration |

| Metabolic Stability | In vivo half-life, clearance rate | Generally increases by blocking metabolic sites | In Vitro Liver Microsome Assay |

| Plasma Protein Binding | Determines free drug concentration, efficacy | Variable, can increase with lipophilicity | Rapid Equilibrium Dialysis (RED) |

Conclusion

The strategic incorporation of fluorine into phenylalkanamine scaffolds provides medicinal chemists with a powerful approach to optimize the physicochemical properties of drug candidates. By understanding and experimentally verifying the impact of fluorination on lipophilicity, pKa, metabolic stability, and plasma protein binding, researchers can rationally design molecules with improved ADME profiles and a higher probability of clinical success. The methodologies outlined in this guide represent robust, industry-standard practices that provide the critical data needed to make informed decisions throughout the drug discovery and development process.

References

- Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances for Category-Based Toxicokinetic Assessment - PMC. (n.d.).

- How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse. (2025, May 29).

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (n.d.).

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (2026, January 21).

- Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. (2025, September 3).

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (2026, January 21).

- Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 4).

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (n.d.).

- Putting the F in pharma | Feature - Chemistry World. (2025, February 10).

- AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. (n.d.).

- Plasma Protein Binding Assay (Equilibrium Dialysis) - Enamine. (n.d.).

- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.).

- Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates - Benchchem. (n.d.).

- Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of NonUVActive Fluorinated Alkanols and Carbohydrates by - CORE. (2015, November 23).

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (2026, January 23).

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).

- Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances for Category-Based Toxicokinetic Assessment | Chemical Research in Toxicology - ACS Publications. (2023, May 15).

- metabolic stability in liver microsomes - Mercell. (n.d.).

- Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PubMed. (2016, January 11).

- Plasma Protein Binding Evaluations by Functional Group. Experimental... - ResearchGate. (n.d.).

- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH. (n.d.).

- Plasma Protein Binding Assay - Domainex. (n.d.).

- How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK. (2023, December 28).

- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25).

- Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006, April 19).

- Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation - PubMed. (2017, June 5).

- In-vitro plasma protein binding | Protocols.io. (2025, August 3).

- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023, March 18).

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22).

- LogP—Making Sense of the Value - ACD/Labs. (n.d.).

- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - Biblio. (n.d.).

- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC. (n.d.).

- Development of Methods for the Determination of pKa Values - PMC. (n.d.).

- Practical methods for the measurement of log P for surfactants - ResearchGate. (n.d.).

- (PDF) Guidelines for NMR Measurements for Determination of High and Low pKa Values. (2025, September 27).

- LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug - Enamine. (n.d.).

- A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},... - ResearchGate. (n.d.).

- Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy | Journal of Chemical Education. (2017, October 13).

- Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. (2010, March 30).

- Rapid Characterization of Human Serum Albumin Binding for Per- And Polyfluoroalkyl Substances Using Differential Scanning Fluorimetry | bioRxiv. (2021, June 14).

- Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and. (2023, August 2).

- Determination of p K a values of fluorocompounds in water using 19 F NMR - ResearchGate. (n.d.).

- Fluorinated Protein and Peptide Materials for Biomedical Applications - MDPI. (n.d.).

- The Versatility of Fluorinated Phenylenediamines: A Comparative Review of Applications - Benchchem. (n.d.).

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. acdlabs.com [acdlabs.com]

- 8. enamine.net [enamine.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. if-pan.krakow.pl [if-pan.krakow.pl]

- 17. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. mercell.com [mercell.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 24. enamine.net [enamine.net]

- 25. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Difluoromethyl Groups in Medicinal Chemistry: A Technical Guide to Bioisosterism and Late-Stage Functionalization

Executive Summary

The introduction of fluorine-containing functional groups is a cornerstone strategy in modern medicinal chemistry, utilized to systematically enhance the pharmacological properties of drug candidates. Among the various fluorinated motifs, the difluoromethyl group ( −CF2H ) has emerged as a uniquely privileged pharmacophore. Unlike the highly lipophilic and chemically inert trifluoromethyl ( −CF3 ) group, the −CF2H moiety acts as a lipophilic hydrogen bond donor .

This guide provides an in-depth technical analysis of the −CF2H group, exploring its physicochemical properties, its role in conformational control via intramolecular hydrogen bonding (IMHB), and the state-of-the-art synthetic methodologies—such as metallaphotoredox catalysis—used to incorporate it into complex molecular scaffolds[1][2].

Physicochemical Profiling & The Bioisostere Concept

The concept of bioisosterism—replacing a functional group with another that retains similar biological activity while optimizing pharmacokinetics (PK)—is fundamental to lead optimization. The −CF2H group is widely recognized as a metabolically stable bioisostere for hydroxyl ( −OH ), thiol ( −SH ), and amine ( −NH2 ) functionalities.

The "Lipophilic Hydrogen Bond Donor"

The unique behavior of the −CF2H group stems from the strong electron-withdrawing nature of the two geminal fluorine atoms. This highly polarizes the adjacent C−H bond, enabling the hydrogen atom to participate in hydrogen bonding interactions with biological targets[1][2].

According to Abraham's solute 1H NMR analysis, the hydrogen bond acidity parameter ( A ) for the −CF2H group ranges from 0.085 to 0.126. This places its hydrogen-bond donating capacity on a scale similar to that of thiophenol and aniline, though it remains less acidic than a standard hydroxyl group[3].

Comparative Physicochemical Data

Replacing a methyl group with a difluoromethyl group leads to an attenuated increase in lipophilicity compared to a trifluoromethyl replacement, while simultaneously introducing new hydrogen-bonding capabilities[4]. The table below summarizes the quantitative shifts in physicochemical properties when utilizing different functional groups.

| Property | −CH3 (Methyl) | −CF2H (Difluoromethyl) | −CF3 (Trifluoromethyl) | −OH (Hydroxyl) |

| Lipophilicity ( ΔlogP ) | Baseline (0) | Moderate (+0.1 to +0.4)[3] | High (+0.8 to +1.5) | Negative (Hydrophilic) |

| H-Bond Donor Capacity ( A ) | None | Moderate ( 0.085–0.126 )[3] | None | Strong |

| Metabolic Stability | Prone to oxidation | High[5] | Very High | Prone to Phase II conjugation |

| Electronic Effect | Electron Donating | Electron Withdrawing | Strongly Electron Withdrawing | Electron Donating |

Mechanistic Insights: Conformational Control via IMHB

Beyond direct interaction with target proteins, the −CF2H group profoundly impacts a molecule's three-dimensional conformation through Intramolecular Hydrogen Bonding (IMHB).

When positioned adjacent to hydrogen-bond acceptors (e.g., carbonyls or heteroatoms), the −CF2H proton can form a stable IMHB. This effectively "masks" the polarity of the acceptor group, leading to a localized reduction in topological polar surface area (TPSA). The causality here is critical: by masking polar groups through IMHB, the molecule experiences a significant increase in membrane permeability and blood-brain barrier (BBB) penetration without a corresponding massive increase in overall molecular weight or lipophilicity[6].

Logical pathway of pharmacokinetic optimization via CF2H bioisosteric replacement.

Synthetic Methodologies: Late-Stage Functionalization

Historically, incorporating a −CF2H group required de novo synthesis using hazardous reagents like DAST or XtalFluor. However, modern medicinal chemistry prioritizes late-stage functionalization (LSF) , which allows chemists to directly convert existing functional groups into their bioisosteres on complex, advanced intermediates[1][7].

Metallaphotoredox Deoxydifluoromethylation

A breakthrough in this space is the direct conversion of aliphatic alcohols to difluoromethylated analogues via a merger of benzoxazolium-mediated deoxygenation and copper-mediated C(sp3)−CF2H bond formation, pioneered by the MacMillan group[7].

This method overcomes the traditional bottleneck of resynthesizing candidates from scratch. By using visible light and dual catalysis, the hydroxyl group is activated, cleaved to form a radical, and subsequently trapped by a copper-difluoromethyl species.

Workflow of metallaphotoredox-catalyzed deoxydifluoromethylation of alcohols.

Standardized Experimental Protocol: Late-Stage Deoxydifluoromethylation

Note: This protocol is a self-validating system designed to ensure reproducibility and mechanistic integrity based on established photoredox parameters[7].

Objective: Direct conversion of an aliphatic alcohol to a difluoromethyl bioisostere.

Reagents & Materials:

-

Aliphatic alcohol substrate (1.0 equiv)

-

o -OMe-NHC (Benzoxazolium salt) (1.2 equiv)

-

Pyridine (1.5 equiv)

-

Iridium photocatalyst (e.g., fac−[Ir(ppy)3] ) (1 mol%)

-

Copper catalyst source and −CF2H reagent (e.g., TMSCF2H )

-

Methyl tert-butyl ether (MTBE) solvent (0.10 M)

Step-by-Step Methodology:

-

Reaction Assembly: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aliphatic alcohol (0.5 mmol), o -OMe-NHC (0.6 mmol), and the Iridium photocatalyst.

-

Causality Check: The benzoxazolium salt is strictly required to activate the otherwise inert C−O bond for radical cleavage.

-

-

Solvent & Base Addition: Move the vial into an inert atmosphere glovebox (Argon or N2 ). Add anhydrous MTBE to achieve a 0.10 M concentration, followed by pyridine (0.75 mmol).

-

Causality Check: MTBE is utilized because it lacks easily abstractable alpha-protons, preventing solvent-derived radical side reactions. Pyridine acts as a mild base to facilitate the formation of the reactive intermediate[7].

-

-

Degassing: Seal the vial with a Teflon-lined septum cap. If prepared outside a glovebox, perform three cycles of freeze-pump-thaw degassing.

-

Causality Check: Dissolved oxygen is a triplet state molecule that will rapidly quench the excited state of the Iridium photocatalyst and scavenge alkyl radicals, completely inhibiting the reaction.

-

-

Irradiation: Place the vial in a photoreactor equipped with Blue LEDs (approx. 450 nm). Stir vigorously at room temperature for 15 minutes.

-

Causality Check: The 450 nm wavelength perfectly overlaps with the metal-to-ligand charge transfer (MLCT) absorption band of the Iridium catalyst, initiating the single-electron transfer (SET) cascade.

-

-

Workup: Quench the reaction by exposing it to air. Dilute with ethyl acetate, wash with saturated aqueous NaHCO3 , and extract the organic layer. Dry over MgSO4 , concentrate under reduced pressure, and purify via flash column chromatography to isolate the −CF2H product.

Case Studies in Drug Design

The strategic incorporation of −CF2H has led to the discovery of highly potent drug candidates across various therapeutic areas.

Quinoxalin-2-ones: Quinoxalin-2-one is a prevalent structural skeleton in bioactive molecules exhibiting antiviral, anti-inflammatory, and anticancer properties. Recent advances have enabled the direct functionalization of the C-3 position with a −CF2H group. This modification acts as a potent hydrogen bond donor to enhance target specificity while simultaneously improving the metabolic half-life of the quinoxaline core[8].

Electrophilic Warheads in Covalent Inhibitors: When positioned at the α -position to a ketone, the −CF2H group uniquely modulates the electronic environment. It reduces the hydrogen-bond basicity of the carbonyl oxygen while simultaneously increasing the electrophilicity of the carbon center. This renders the α -difluoromethyl ketone an excellent reversible electrophilic warhead, capable of forming transient covalent bonds with target protein nucleophiles (e.g., cysteine or serine residues) without the permanent toxicity associated with irreversible binders[6].

Conclusion

The difluoromethyl group represents a masterclass in rational drug design. By acting as a lipophilic hydrogen bond donor, it allows medicinal chemists to replace metabolically vulnerable hydroxyl or amine groups while maintaining crucial target binding interactions. Coupled with the advent of late-stage metallaphotoredox and electrochemical functionalization[5][7], the −CF2H moiety is no longer synthetically prohibitive, cementing its role as a vital tool in the development of next-generation therapeutics.

References

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group Source: princeton.edu URL:[Link]

-

Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews Source: rsc.org URL:[Link]

-

Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges | ACS Catalysis Source: acs.org URL:[Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... - PMC Source: nih.gov URL:[Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC Source: nih.gov URL:[Link]

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Suppliers and commercial availability of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine

An In-Depth Technical Guide to (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine for Drug Discovery Professionals

Executive Summary

(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine is a highly functionalized chiral building block of significant interest to the pharmaceutical and life sciences industries. Characterized by the CAS Number 1389852-29-2, this compound integrates three critical structural motifs for modern drug design: a stereospecific (R)-chiral center, an electron-withdrawing fluorine atom on the phenyl ring, and a difluoromethyl group.[1][2][3] The latter is particularly noteworthy for its emerging role as a bioisostere of hydroxyl and thiol groups, capable of acting as a hydrogen bond donor, which can significantly influence molecular interactions and metabolic stability.[4] This guide offers a comprehensive technical overview for researchers and drug development professionals, covering the compound's physicochemical properties, commercial availability, synthetic context, and strategic applications in medicinal chemistry.

The Strategic Value of Fluorinated Building Blocks in Medicinal Chemistry

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[5] This strategy is employed to fine-tune a molecule's properties to enhance its drug-like characteristics.

The Role of Fluorine in Drug Design